(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 1251009-14-9
VCID: VC2940585
InChI: InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-7-12-13(16)6-8-15-12/h1-5,12-13,15H,6-10H2/t12-,13-/m1/s1
SMILES: C1CNC2C1N(CC2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C14H18N2O2
Molecular Weight: 246.3 g/mol

(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

CAS No.: 1251009-14-9

Cat. No.: VC2940585

Molecular Formula: C14H18N2O2

Molecular Weight: 246.3 g/mol

* For research use only. Not for human or veterinary use.

(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate - 1251009-14-9

Specification

CAS No. 1251009-14-9
Molecular Formula C14H18N2O2
Molecular Weight 246.3 g/mol
IUPAC Name benzyl (3aR,6aR)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate
Standard InChI InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-7-12-13(16)6-8-15-12/h1-5,12-13,15H,6-10H2/t12-,13-/m1/s1
Standard InChI Key NRDFHLJYVIKWTL-CHWSQXEVSA-N
Isomeric SMILES C1CN[C@H]2[C@@H]1N(CC2)C(=O)OCC3=CC=CC=C3
SMILES C1CNC2C1N(CC2)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CNC2C1N(CC2)C(=O)OCC3=CC=CC=C3

Introduction

(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is a complex organic compound with the CAS number 1295578-04-9. It is characterized by its molecular formula C14H18N2O2 and a molecular weight of approximately 246.3 g/mol . This compound features a bicyclic structure derived from hexahydropyrrolo[3,2-b]pyrrole, which is notable for its potential applications in medicinal chemistry due to its diverse biological activities.

Chemical Data Table

PropertyValue
CAS Number1295578-04-9
Molecular FormulaC14H18N2O2
Molecular Weight246.3 g/mol
Synonyms(3aR,6aR)-Hexahydro-pyrrolo[3,2-b]pyrrole-1-carboxylic acid benzyl ester; Pyrrolo[3,2-b]pyrrole-1(2H)-carboxylic acid, hexahydro-, phenylmethyl ester, (3aR,6aR)-

Biological Activity and Potential Applications

The biological activity of (3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is linked to its interaction with specific molecular targets within biological systems, such as enzymes and receptors. While its exact mechanism of action is unknown, related pyrrolopyrrole structures have been investigated for their potential as anticonvulsant agents. Further research is needed to determine if this compound possesses similar properties.

Comparison of Related Compounds

CompoundStructure FeaturesBiological Activity
(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylateBenzyl group and carboxylate functionalityPotential pharmacological effects, possibly anticonvulsant
2-Methyl-2-propanyl (3aR,6aR)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylateSimilar core structure with a different substituentPotentially similar biological activities
PiperineBicyclic structure; known for various biological activitiesAntimicrobial and anti-inflammatory effects

Synthesis and Industrial Production

The synthesis of (3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate typically involves complex organic chemistry techniques. In industrial settings, optimizing these synthetic routes is essential for achieving high yields and purity. Techniques such as continuous flow reactors and advanced purification methods (e.g., crystallization or chromatography) are often employed to enhance production efficiency and quality control measures.

Suppliers and Availability

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator